

A Technical Guide to the Physical Properties of 5-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

Cat. No.: B1195015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **5-Hydroxy-2-methylbenzaldehyde** (CAS No: 23942-00-9). Due to a notable lack of experimentally determined data for this specific isomer in publicly available literature, this document also presents experimental data for the closely related isomer, 2-Hydroxy-5-methylbenzaldehyde, for comparative purposes. All data is clearly attributed to its source and isomeric form. Furthermore, detailed, generalized experimental protocols for determining key physical properties are provided to guide researchers in their own characterization efforts.

Core Physical Properties

5-Hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C₈H₈O₂.^{[1][2]} Its chemical structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a formyl (aldehyde) group. The relative positions of these functional groups significantly influence the compound's physical and chemical characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data for **5-Hydroxy-2-methylbenzaldehyde** and its isomer, 2-Hydroxy-5-methylbenzaldehyde.

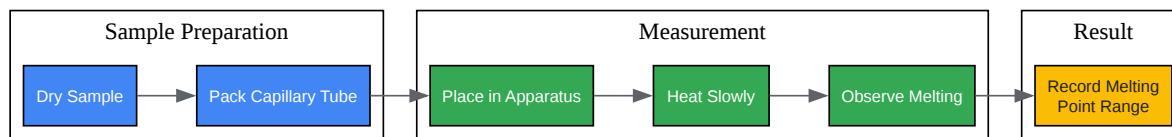
Table 1: Physical Properties of **5-Hydroxy-2-methylbenzaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₂	PubChem[1]
Molecular Weight	136.15 g/mol	PubChem[1]
XLogP3 (Computed)	1.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	136.052429494 g/mol	PubChem[1]
Monoisotopic Mass	136.052429494 g/mol	PubChem[1]
Topological Polar Surface Area	37.3 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Table 2: Experimental Physical Properties of 2-Hydroxy-5-methylbenzaldehyde (Isomer for Comparison)

Property	Value	Source
Melting Point	54-57 °C	Sigma-Aldrich
Boiling Point	217 °C	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich

Experimental Protocols


Detailed methodologies for determining the key physical properties of aromatic aldehydes like **5-Hydroxy-2-methylbenzaldehyde** are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

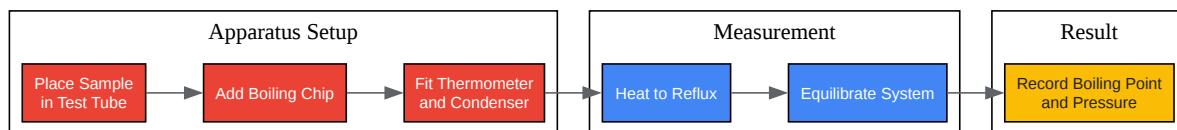
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
- Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.


Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

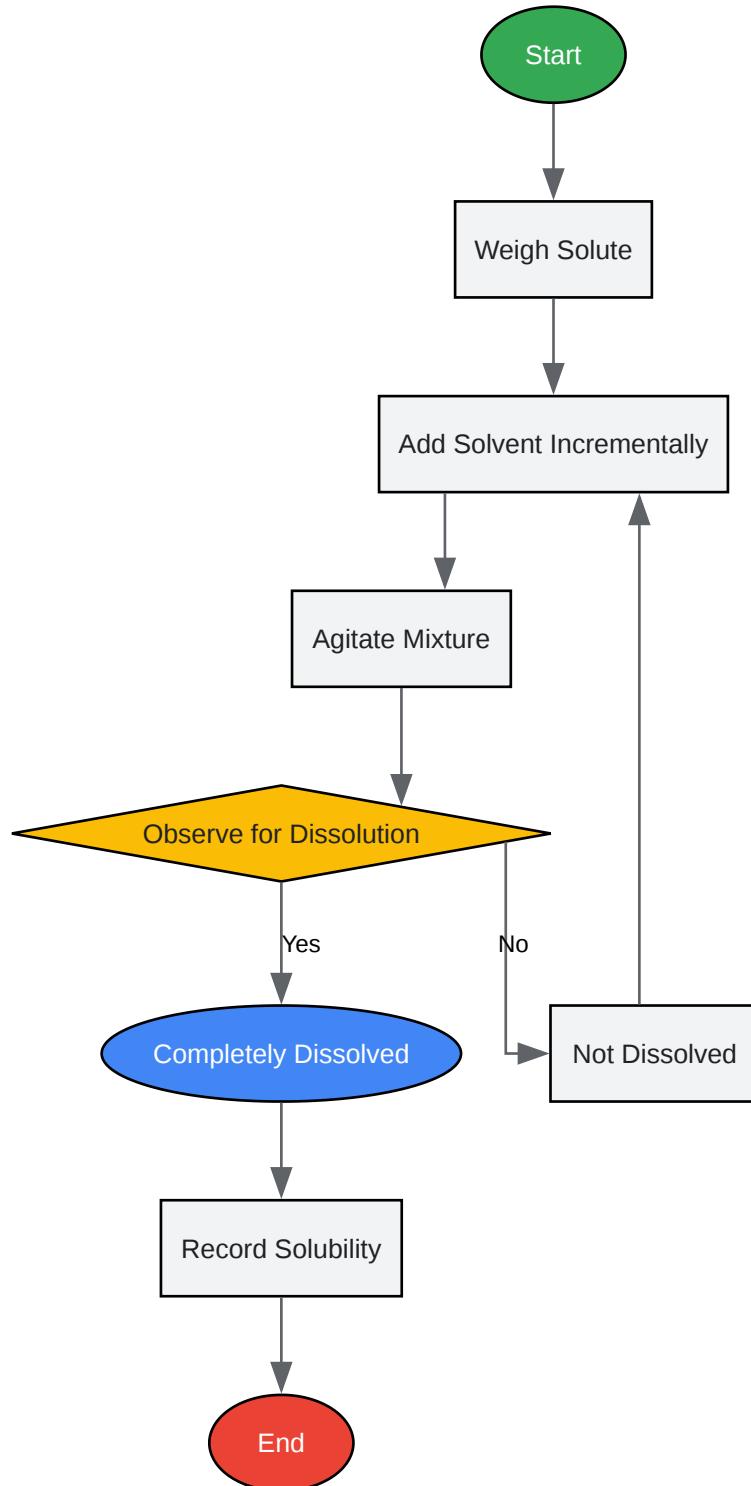
Methodology:

- Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or vial containing a boiling chip.

- Apparatus Setup: A thermometer and a condenser are fitted to the test tube. The thermometer bulb should be positioned in the vapor phase, just below the side arm of the condenser.
- Heating: The sample is gently heated in a heating mantle or oil bath to bring it to a steady reflux.
- Observation: The temperature at which the vapor is consistently condensing and dripping back into the flask is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination.


Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected.
- Sample Preparation: A known mass of the solute (e.g., 10 mg) is placed in a vial.
- Titration with Solvent: A known volume of the solvent is added incrementally to the vial at a constant temperature.
- Observation: After each addition, the mixture is agitated, and the dissolution of the solid is observed. The point at which the solid completely dissolves is noted.

- Quantification: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a qualitative assessment (e.g., soluble, slightly soluble, insoluble).

[Click to download full resolution via product page](#)

Workflow for Solubility Determination.

Spectral Data

While not strictly physical properties, spectroscopic data are crucial for the characterization of a compound. PubChem indicates the availability of GC-MS and IR spectral data for **5-Hydroxy-2-methylbenzaldehyde**.^[1] Researchers should consult spectral databases for detailed information.

Conclusion

This technical guide consolidates the currently available physical property data for **5-Hydroxy-2-methylbenzaldehyde**. The significant information gap regarding its experimentally determined properties highlights an opportunity for further research to fully characterize this compound. The provided experimental protocols offer a foundational approach for scientists and researchers to determine these properties, which are essential for applications in drug development and other scientific disciplines. It is imperative that future work on this compound includes rigorous experimental determination of its physical properties to build a more complete and accurate profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxy-2-methylbenzaldehyde | C8H8O2 | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-hydroxy-2-methylbenzaldehyde (C8H8O2) [pubchemlite.lcsb.uni.lu]
- 3. To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 5-Hydroxy-2-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195015#5-hydroxy-2-methylbenzaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com